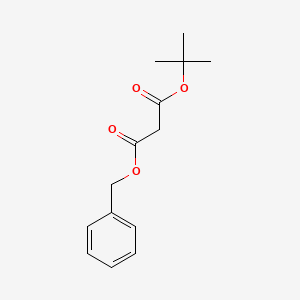

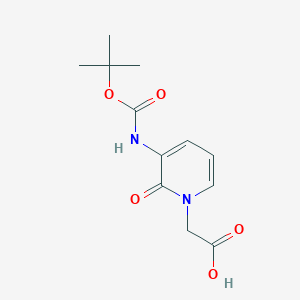

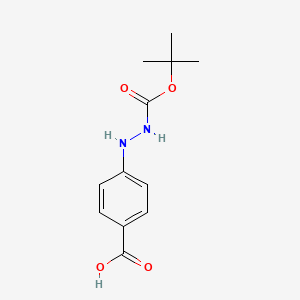

![molecular formula C8H7BrN2 B1270902 6-ブロモ-4-メチル-1H-ベンゾ[d]イミダゾール CAS No. 255064-10-9](/img/structure/B1270902.png)

6-ブロモ-4-メチル-1H-ベンゾ[d]イミダゾール

概要

説明

6-Bromo-4-methyl-1H-benzo[d]imidazole (6-Br-4-Me-1H-BI) is a heterocyclic aromatic compound that has been widely studied for its various applications in scientific research. 6-Br-4-Me-1H-BI is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. In

科学的研究の応用

抗菌活性

6-ブロモ-4-メチル-1H-ベンゾ[d]イミダゾール: 誘導体は、抗菌剤としての可能性について研究されています。イミダゾール環は、抗菌特性を持つ多くの薬剤において重要な構成要素です。 この化合物は、細菌と真菌の両方に活性を示す様々な誘導体に合成することができ、耐性菌株に対抗する新しい薬剤の開発に役立ちます .

抗結核剤

この化合物は、抗結核活性を有する分子の合成に利用されてきました。 例えば、この化合物の誘導体は、結核菌株に対して評価されており、特に従来の薬剤への耐性が問題となる場合に、結核治療のための併用療法の一部として有望であることが示されています .

抗がん研究

6-ブロモ-4-メチル-1H-ベンゾ[d]イミダゾールのようなイミダゾール含有化合物は、抗がん特性について調査されています。これらは、がん細胞の増殖と増殖を妨げる分子を作成するために使用できます。 これらの化合物ががん治療プロトコルにおいて有効性と安全性を有するかどうかを判断するために、研究が進められています .

機能性分子の合成

この化合物は、医薬品や材料科学など、様々な用途で使用される機能性分子の合成における重要な中間体として役立ちます。 イミダゾール環の特定の位置に置換基を導入する能力により、所望の特性を持つ分子を作成できます .

化学合成と創薬

イミダゾール環は、多くの薬剤に見られる一般的なモチーフであり、6-ブロモ-4-メチル-1H-ベンゾ[d]イミダゾールは、これらの化合物の合成のための汎用性の高い出発点となります。 その反応性により、新しい薬剤の開発に使用できる複雑な分子を構築できます .

複素環化学の研究

複素環化合物として、6-ブロモ-4-メチル-1H-ベンゾ[d]イミダゾールは、複素環化学の分野において重要な関心を集めています。 これは、多くの生物学的プロセスにおいて重要なイミダゾール環の性質と反応を研究するために、学術研究で使用されています .

Safety and Hazards

作用機序

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

生化学分析

Biochemical Properties

6-Bromo-4-methyl-1H-benzo[d]imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 6-Bromo-4-methyl-1H-benzo[d]imidazole to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical reaction.

Cellular Effects

The effects of 6-Bromo-4-methyl-1H-benzo[d]imidazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, 6-Bromo-4-methyl-1H-benzo[d]imidazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, 6-Bromo-4-methyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the inhibition of cytochrome P450 enzymes by 6-Bromo-4-methyl-1H-benzo[d]imidazole can lead to reduced metabolism of certain drugs, thereby increasing their bioavailability and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-methyl-1H-benzo[d]imidazole can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 6-Bromo-4-methyl-1H-benzo[d]imidazole can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Bromo-4-methyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At high doses, 6-Bromo-4-methyl-1H-benzo[d]imidazole can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

6-Bromo-4-methyl-1H-benzo[d]imidazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further influence cellular processes. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of 6-Bromo-4-methyl-1H-benzo[d]imidazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 6-Bromo-4-methyl-1H-benzo[d]imidazole within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-Bromo-4-methyl-1H-benzo[d]imidazole is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 6-Bromo-4-methyl-1H-benzo[d]imidazole within these compartments can affect its interactions with biomolecules and its overall biological activity.

特性

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTOSLNWOXGYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363958 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255064-10-9 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

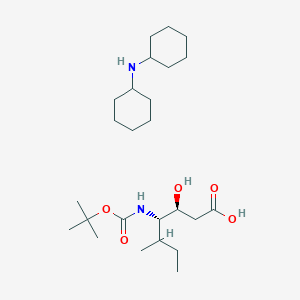

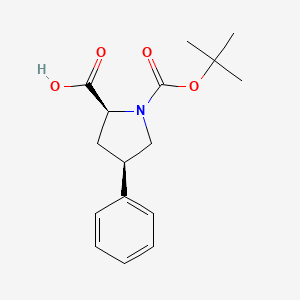

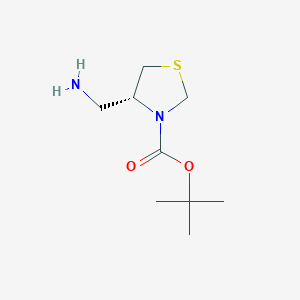

![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)